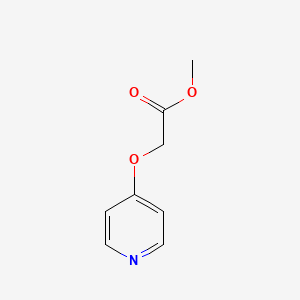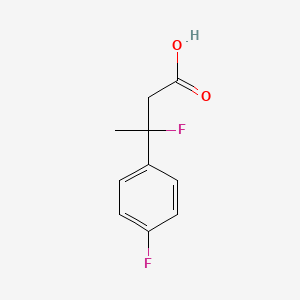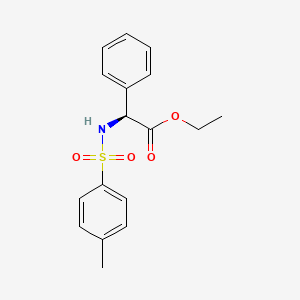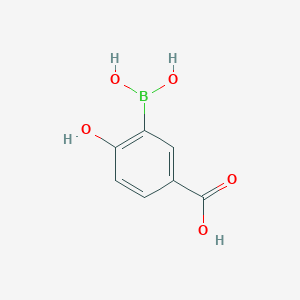
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group at the 6th position, a methoxyethyl group at the 4th position, and an amine group at the 3rd position on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a naphthyridine precursor, which undergoes chlorination to introduce the chloro group at the 6th position. The methoxyethyl group can be introduced through an alkylation reaction, and the amine group is typically introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Scientific Research Applications
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Chloro-4-(1-hydroxyethyl)-1,5-naphthyridin-3-amine: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical properties.
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-ol: Contains a hydroxyl group at the 3rd position instead of an amine group.
Uniqueness
The (S)-configuration of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine imparts unique stereochemical properties that can influence its interaction with biological targets. This stereochemistry can result in higher selectivity and potency compared to its racemic or other stereoisomeric forms.
Properties
Molecular Formula |
C11H12ClN3O |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-4-[(1S)-1-methoxyethyl]-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-6(16-2)10-7(13)5-14-8-3-4-9(12)15-11(8)10/h3-6H,13H2,1-2H3/t6-/m0/s1 |
InChI Key |
INXYSLHXGVMYJW-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
Canonical SMILES |
CC(C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)



